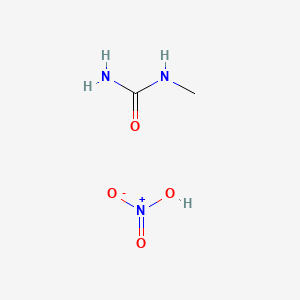
Nitric acid--N-methylurea (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitric acid–N-methylurea (1/1) is a compound formed by the combination of nitric acid and N-methylurea in a 1:1 molar ratio Nitric acid, a highly corrosive and strong oxidizing agent, is widely used in various industrial processes N-methylurea, on the other hand, is an organic compound with applications in pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–N-methylurea (1/1) involves the reaction of nitric acid with N-methylurea under controlled conditions. Typically, the reaction is carried out in an aqueous medium at a temperature range of 0-25°C to prevent decomposition. The reaction can be represented as follows:
HNO3+CH3NHCONH2→CH3NHCONH2NO3
Industrial Production Methods: Industrial production of nitric acid–N-methylurea (1/1) involves the careful handling of concentrated nitric acid and N-methylurea. The process requires precise control of temperature and concentration to ensure the formation of the desired product without side reactions. The use of high-purity reagents and advanced mixing techniques is essential to achieve consistent quality and yield.
化学反应分析
Types of Reactions: Nitric acid–N-methylurea (1/1) undergoes various chemical reactions, including:
Oxidation: The nitric acid component can oxidize organic substrates, leading to the formation of nitro compounds.
Reduction: Under specific conditions, the compound can be reduced to form amines and other derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, forming substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines and alcohols are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Nitro compounds and nitrates.
Reduction: Amines and hydroxylamines.
Substitution: Substituted ureas and carbamates.
科学研究应用
Nitric acid–N-methylurea (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitro and amino derivatives.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of nitric acid–N-methylurea (1/1) involves the interaction of its nitric acid component with various molecular targets. Nitric acid acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This leads to the formation of reactive intermediates that can participate in further chemical transformations. The urea moiety can interact with nucleophiles, forming stable adducts and facilitating substitution reactions.
相似化合物的比较
Nitrosoureas: Compounds like N-nitrosourea share structural similarities and exhibit similar reactivity patterns.
N-Methylcarbamates: These compounds have a similar urea backbone and participate in analogous chemical reactions.
Nitroalkanes: These compounds contain nitro groups and undergo similar oxidation and reduction reactions.
Uniqueness: Nitric acid–N-methylurea (1/1) is unique due to its combination of a strong oxidizing agent (nitric acid) with an organic urea derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
属性
CAS 编号 |
598-11-8 |
|---|---|
分子式 |
C2H7N3O4 |
分子量 |
137.10 g/mol |
IUPAC 名称 |
methylurea;nitric acid |
InChI |
InChI=1S/C2H6N2O.HNO3/c1-4-2(3)5;2-1(3)4/h1H3,(H3,3,4,5);(H,2,3,4) |
InChI 键 |
OYPQRMVCANVXGY-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)



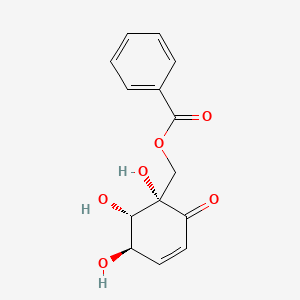
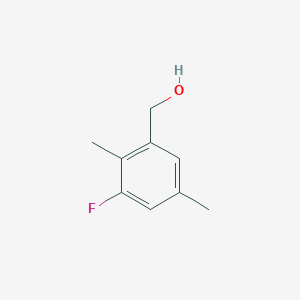

![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
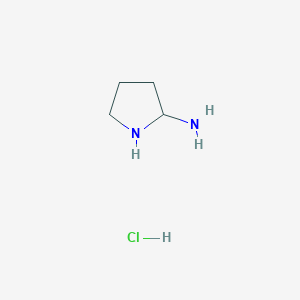

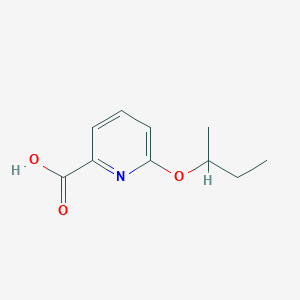
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
